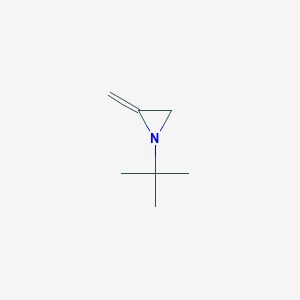
Cobalt;terbium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cobalt;terbium is a compound formed by the combination of cobalt and terbium, two elements from the transition metals and lanthanides series, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Cobalt;terbium can be synthesized through various methods, including co-precipitation, sol-gel, and hydrothermal synthesis. One common method involves the co-precipitation of cobalt and terbium salts in an alkaline medium, followed by calcination to obtain the desired compound. The reaction conditions, such as temperature, pH, and concentration of reactants, play a crucial role in determining the properties of the final product .
Industrial Production Methods
In industrial settings, this compound is often produced using high-temperature solid-state reactions. This involves mixing cobalt and terbium oxides or carbonates, followed by heating at elevated temperatures to facilitate the formation of the compound. The process parameters, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Cobalt;terbium undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the oxidation states of cobalt and terbium, as well as the reaction conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen or hydrazine.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with other elements or groups.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and the reagents used. For example, oxidation of this compound can lead to the formation of higher oxidation state compounds, while reduction can yield lower oxidation state products .
Wissenschaftliche Forschungsanwendungen
Cobalt;terbium has a wide range of applications in scientific research, including:
Catalysis: It is used as a catalyst in various chemical reactions, including the oxygen reduction reaction (ORR) in fuel cells.
Electronics: this compound is utilized in the development of spintronic devices due to its magnetic properties.
Materials Science: The compound is employed in the synthesis of advanced materials with tailored properties.
Biomedical Applications: This compound is explored for its potential use in biomedical applications, such as magnetic resonance imaging (MRI) contrast agents and targeted drug delivery systems.
Wirkmechanismus
The mechanism of action of cobalt;terbium involves its interaction with various molecular targets and pathways. In catalysis, the compound’s activity is attributed to the unique electronic structure of cobalt and terbium, which facilitates the adsorption and activation of reactants. The presence of terbium can modulate the electronic properties of cobalt, enhancing its catalytic performance .
In spintronic applications, the compound’s magnetic properties are crucial. The spin-orbit coupling and exchange interactions between cobalt and terbium atoms enable efficient magnetization switching, which is essential for high-speed and high-density information storage .
Vergleich Mit ähnlichen Verbindungen
Cobalt;terbium can be compared with other similar compounds, such as cobalt;gadolinium and cobalt;dysprosium. These compounds share some similarities in terms of their magnetic and electronic properties but differ in their specific applications and performance.
Cobalt;gadolinium: This compound is known for its high magnetic moment and is used in applications requiring strong magnetic fields.
Cobalt;dysprosium: Cobalt;dysprosium is another compound with significant magnetic properties. It is often used in permanent magnets and magnetic refrigeration.
Conclusion
This compound is a versatile compound with a wide range of applications in catalysis, electronics, materials science, and biomedicine Its unique properties, such as enhanced catalytic activity and magnetic behavior, make it a valuable material for various scientific and industrial applications
Eigenschaften
CAS-Nummer |
12017-44-6 |
|---|---|
Molekularformel |
Co2Tb |
Molekulargewicht |
276.79174 g/mol |
IUPAC-Name |
cobalt;terbium |
InChI |
InChI=1S/2Co.Tb |
InChI-Schlüssel |
VBKPAXCASGQPDP-UHFFFAOYSA-N |
Kanonische SMILES |
[Co].[Co].[Tb] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






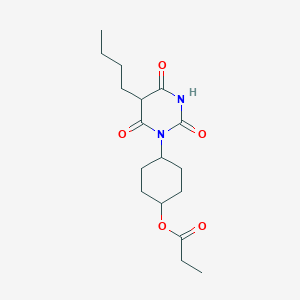
![3,5-Dinitro-N-[(piperidin-1-yl)methyl]benzamide](/img/structure/B14714089.png)
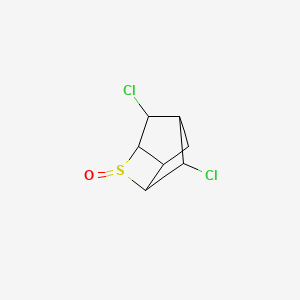

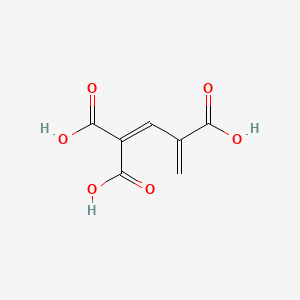


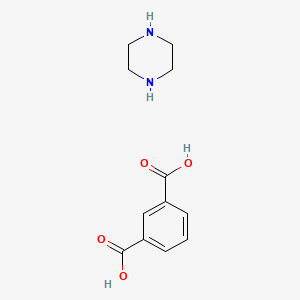
![Phosphonic acid, [2-(4-chlorophenyl)-2-oxoethyl]-, diethyl ester](/img/structure/B14714148.png)
